molecular formula C21H17N3 B5707107 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile

4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile

Cat. No. B5707107
M. Wt: 311.4 g/mol
InChI Key: VLDLFFQUMLLPAY-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been increasingly studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is complex and involves multiple targets. As mentioned, this compound is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. This compound also has an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. As mentioned, this compound is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. This compound has also been shown to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.

Advantages and Limitations for Lab Experiments

4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the dopamine transporter, which allows for a more targeted investigation of dopamine-related processes. This compound also has an affinity for the sigma-1 receptor, which allows for investigation of this receptor's role in various physiological processes. However, this compound's potency can also be a limitation, as it may lead to non-specific effects and toxicity at higher doses. Additionally, this compound's complex synthesis method and specialized equipment requirements may limit its accessibility for some researchers.

Future Directions

There are several future directions for 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile research. One potential avenue is investigating the role of this compound in addiction and reward-seeking behavior, given its ability to increase dopamine levels in the synaptic cleft. Another potential avenue is investigating the role of this compound in pain perception and stress response, given its affinity for the sigma-1 receptor. Additionally, further investigation of this compound's toxicity and non-specific effects at higher doses is necessary to fully understand its potential as a research tool.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has unique properties that make it a valuable tool for investigating various biochemical and physiological processes. This compound's potency as an inhibitor of the dopamine transporter and affinity for the sigma-1 receptor have led to its use in a variety of scientific research applications. While this compound has several advantages as a research tool, its complex synthesis method and potential for non-specific effects and toxicity at higher doses may limit its accessibility for some researchers. Nonetheless, there are several future directions for this compound research that hold promise for further understanding the role of this compound in various physiological processes.

Synthesis Methods

The synthesis of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile involves a series of chemical reactions that ultimately result in the formation of the final product. The initial step involves the reaction of 1-ethyl-2-methyl-1H-indole with acrylonitrile, which results in the formation of 1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)propene. This intermediate product is then reacted with 4-bromobenzonitrile to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, stress response, and neuronal signaling.

properties

IUPAC Name

4-[(E)-1-cyano-2-(1-ethyl-2-methylindol-3-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-3-24-15(2)20(19-6-4-5-7-21(19)24)12-18(14-23)17-10-8-16(13-22)9-11-17/h4-12H,3H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLFFQUMLLPAY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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